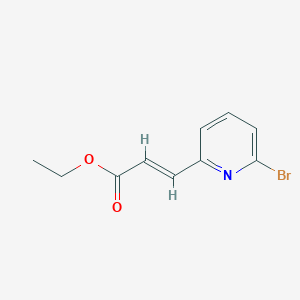

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate

Beschreibung

Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate is a brominated pyridine derivative characterized by an acrylate ester group conjugated to the pyridine ring at the 2-position. The compound features a planar (E)-configuration across the double bond, critical for its electronic properties and reactivity. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, using bromopyridine precursors and acrylate esters . The bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in palladium-catalyzed transformations .

Eigenschaften

Molekularformel |

C10H10BrNO2 |

|---|---|

Molekulargewicht |

256.10 g/mol |

IUPAC-Name |

ethyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-6-8-4-3-5-9(11)12-8/h3-7H,2H2,1H3/b7-6+ |

InChI-Schlüssel |

VLSORYWWGPBLJS-VOTSOKGWSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=NC(=CC=C1)Br |

Kanonische SMILES |

CCOC(=O)C=CC1=NC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are performed under an inert atmosphere to prevent side reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Addition Reactions: Products include β-substituted esters.

Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below highlights key structural differences between Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate and similar compounds:

Key Observations :

- Substituent Electronic Effects : The trifluoromethyl group in strongly withdraws electrons, reducing ring reactivity compared to bromine. Conversely, bromine’s moderate electron-withdrawing nature balances reactivity and stability in the target compound.

- Regioselectivity : Methoxy substituents (e.g., in ) act as ortho/para directors, altering reaction pathways compared to bromine’s meta-directing influence.

- Steric and Solubility Factors : Methyl esters (e.g., ) reduce steric hindrance but may lower solubility compared to ethyl esters.

Physical and Spectral Properties

Spectroscopic Data :

- LCMS : The trifluoromethyl analogue shows a prominent (M+H)+ peak at m/z 246, while brominated derivatives typically exhibit higher mass-to-charge ratios.

- NMR : Pyridine protons in the target compound resonate downfield (δ 8.0–8.5 ppm) due to bromine’s deshielding effect, distinct from methoxy-substituted analogues (δ 7.5–8.0 ppm) .

Biologische Aktivität

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supplemented by data tables and relevant case studies.

Chemical Structure and Synthesis

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate features a bromine atom on the pyridine ring and an ethyl ester group attached to the acrylate moiety. The molecular formula is . The synthesis typically involves:

- Starting Materials : 2-bromopyridine and ethyl acrylate.

- Reaction Conditions : Carried out under basic conditions using potassium carbonate or sodium hydride as bases, often with palladium catalysts to enhance yield.

- Purification : Techniques such as column chromatography or recrystallization are employed to obtain pure compounds.

Antimicrobial Properties

Research indicates that Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that the compound inhibits cell proliferation and induces apoptosis.

- Mechanism of Action : The compound interacts with specific molecular targets within cancer cells, potentially involving halogen bonding and π-π interactions that disrupt critical cellular processes.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial effects was conducted, revealing a strong correlation between structure and activity. The presence of the bromine atom was crucial for enhancing antimicrobial potency due to its ability to form halogen bonds with microbial targets.

- Anticancer Screening : In a study published in Journal of Medicinal Chemistry, Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate was tested against a panel of cancer cell lines. Results indicated significant inhibition of cell growth, with detailed analysis suggesting that the compound triggers apoptotic pathways through mitochondrial dysfunction.

The biological activity of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Its interaction with lipid bilayers leads to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.